![molecular formula C12H11N3O3 B14671021 2-{(E)-[(1-Methyl-1H-pyrrol-2-yl)methylidene]amino}-4-nitrophenol CAS No. 51299-50-4](/img/structure/B14671021.png)
2-{(E)-[(1-Methyl-1H-pyrrol-2-yl)methylidene]amino}-4-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{(E)-[(1-Methyl-1H-pyrrol-2-yl)methylidene]amino}-4-nitrophenol is an organic compound that features a pyrrole ring, a nitrophenol group, and a Schiff base linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(1-Methyl-1H-pyrrol-2-yl)methylidene]amino}-4-nitrophenol typically involves the condensation reaction between 1-methyl-1H-pyrrole-2-carbaldehyde and 4-nitrophenol. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-{(E)-[(1-Methyl-1H-pyrrol-2-yl)methylidene]amino}-4-nitrophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Conditions vary depending on the specific substitution reaction but often involve acidic or basic catalysts.
Major Products
Oxidation: Products include various oxides depending on the extent of oxidation.
Reduction: The major product is the corresponding amine.
Substitution: Products depend on the substituents introduced during the reaction.
Aplicaciones Científicas De Investigación
2-{(E)-[(1-Methyl-1H-pyrrol-2-yl)methylidene]amino}-4-nitrophenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 2-{(E)-[(1-Methyl-1H-pyrrol-2-yl)methylidene]amino}-4-nitrophenol involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to biological effects. The exact pathways depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1-Methyl-1H-pyrrol-2-yl)ethanone
- 2-Acetyl-1-methylpyrrole
- N-Methyl-2-acetylpyrrole
Uniqueness
2-{(E)-[(1-Methyl-1H-pyrrol-2-yl)methylidene]amino}-4-nitrophenol is unique due to its combination of a pyrrole ring, a nitrophenol group, and a Schiff base linkage. This structure imparts distinct chemical and biological properties that are not found in similar compounds .
Propiedades
Número CAS |
51299-50-4 |
|---|---|
Fórmula molecular |
C12H11N3O3 |
Peso molecular |
245.23 g/mol |
Nombre IUPAC |
2-[(1-methylpyrrol-2-yl)methylideneamino]-4-nitrophenol |
InChI |
InChI=1S/C12H11N3O3/c1-14-6-2-3-10(14)8-13-11-7-9(15(17)18)4-5-12(11)16/h2-8,16H,1H3 |
Clave InChI |
QDYFIBNJKXIYTH-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC=C1C=NC2=C(C=CC(=C2)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Aminopyrazolo[3,4-b]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14670942.png)

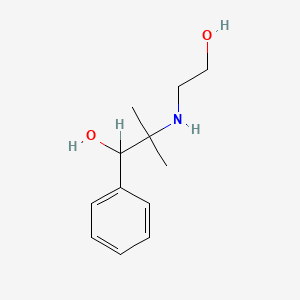

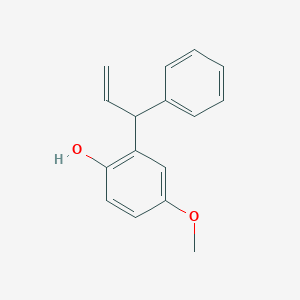
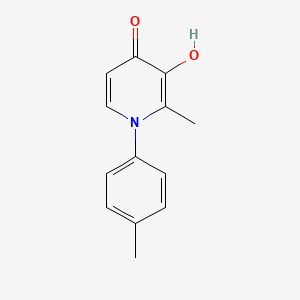
![[3-Methyl-3-(4-methylpent-3-enyl)oxiran-2-yl]methyl acetate](/img/structure/B14670989.png)
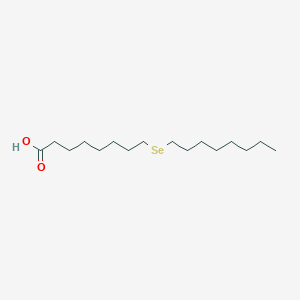
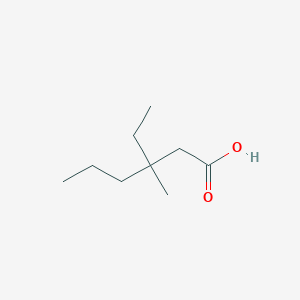

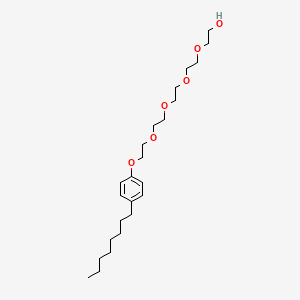
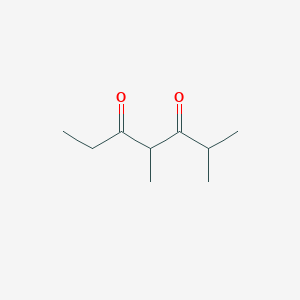

![4-Oxo-6-[(5-phenoxypentyl)oxy]-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14671031.png)
